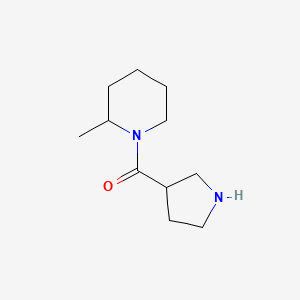

2-Methyl-1-(pyrrolidine-3-carbonyl)piperidine

Description

Properties

Molecular Formula |

C11H20N2O |

|---|---|

Molecular Weight |

196.29 g/mol |

IUPAC Name |

(2-methylpiperidin-1-yl)-pyrrolidin-3-ylmethanone |

InChI |

InChI=1S/C11H20N2O/c1-9-4-2-3-7-13(9)11(14)10-5-6-12-8-10/h9-10,12H,2-8H2,1H3 |

InChI Key |

LFDXQAOMDKFZTM-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCCN1C(=O)C2CCNC2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-Methylpyrrolidine Derivatives

The foundational step involves the preparation of 2-methylpyrrolidine, which can be achieved via asymmetric hydrogenation of 2-methylpyrroline. According to WO2008137087A1, the process employs a platinum catalyst, typically platinum (IV) oxide or platinum on carbon, under mild conditions at ambient temperature, in a mixture of ethanol and methanol (ratio approximately 2:1 to 3:1). This method is advantageous due to its simplicity, safety, and scalability, making it suitable for commercial production.

| Parameter | Details |

|---|---|

| Catalyst | Platinum (IV) oxide or 5% Pt-C |

| Solvent | Mixture of ethanol and methanol (2:1 to 3:1 v/v) |

| Temperature | Ambient (~25°C) |

| Reaction Type | Hydrogenation of 2-methylpyrroline |

| Purity | ≥50% enantiomeric excess (ee) |

The hydrogenation proceeds via non-corrosive reagents, avoiding complex isolation of intermediates, which streamlines production and reduces costs.

Enantioselective Synthesis of (R)- and (S)-2-Methylpyrrolidine

Recent advances described in ACS Catalysis (2023) highlight biocatalytic approaches for enantioselective synthesis. Transaminases, such as ATA-117-Rd6, facilitate asymmetric conversion of 2-methylpyrroline to the respective enantiomer with high enantiomeric excess (>99.5% ee). This process involves:

- Starting from commercially available 2-methylpyrroline.

- Using enzyme catalysis under mild conditions (around 40°C, pH 8).

- Avoiding harsh chemical reagents, thus improving stereoselectivity and environmental footprint.

The biocatalytic process is scalable and compatible with various substrates, with yields often exceeding 80%.

Formation of Pyrrolidine-3-Carbonyl Intermediate

The next critical step involves introducing the pyrrolidine-3-carbonyl group onto the piperidine core. This is typically achieved through acylation reactions, where the 2-methylpyrrolidine derivative reacts with suitable acylating agents, such as acyl chlorides or anhydrides, under controlled conditions.

- Activation of the acyl chloride in the presence of a base (e.g., triethylamine).

- Nucleophilic attack by the nitrogen atom of 2-methylpyrrolidine.

- Purification via crystallization or chromatography.

This step ensures the formation of the key intermediate, 2-methyl-1-(pyrrolidine-3-carbonyl)piperidine.

Coupling with Piperidine Framework

The final assembly involves coupling the pyrrolidine derivative with the piperidine ring. Literature indicates that palladium- or rhodium-catalyzed hydrogenation and cross-coupling reactions can be employed for this purpose, especially when functionalized intermediates are involved.

- Palladium-catalyzed hydrogenation can reduce unsaturated precursors to the saturated piperidine ring, with high selectivity and yields.

- Suzuki–Miyaura coupling enables the formation of carbon–carbon bonds between aromatic or heteroaromatic groups, facilitating the attachment of the pyrrolidine moiety to the piperidine core.

The process benefits from mild reaction conditions, broad substrate scope, and high chemoselectivity, as demonstrated in recent studies.

Notes on Process Optimization and Scalability

- Catalyst Choice: Platinum catalysts are preferred for hydrogenation steps due to their activity and selectivity.

- Solvent Systems: Alcohol mixtures (ethanol/methanol) are favored for their safety and efficacy.

- Reaction Conditions: Ambient temperature and pressure conditions are sufficient, reducing energy consumption.

- Purification: Crystallization from suitable solvents ensures high purity and enantiomeric excess.

- Scale-up: The process has been demonstrated on scales exceeding 500 grams per batch, indicating industrial viability.

Research Findings Summary

| Aspect | Findings | References |

|---|---|---|

| Asymmetric hydrogenation | Uses platinum catalysts, mild conditions, high enantioselectivity | WO2008137087A1 |

| Biocatalytic synthesis | Transaminases achieve high ee, scalable, environmentally friendly | ACS Catalysis, 2023 |

| Acylation and coupling | Standard acylation and cross-coupling techniques, high yields | Recent patents and reviews |

| Catalysts | Platinum (IV) oxide, platinum on carbon, palladium, rhodium | Multiple sources |

Chemical Reactions Analysis

Types of Reactions

(2-Methylpiperidin-1-yl)(pyrrolidin-3-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrrolidine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

(2-Methylpiperidin-1-yl)(pyrrolidin-3-yl)methanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including analgesic and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Methylpiperidin-1-yl)(pyrrolidin-3-yl)methanone involves its interaction with specific molecular targets. The compound’s piperidine and pyrrolidine rings allow it to bind to various receptors and enzymes, modulating their activity. This binding can lead to changes in cellular signaling pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Biological Activity

2-Methyl-1-(pyrrolidine-3-carbonyl)piperidine, a compound with a complex structure featuring both piperidine and pyrrolidine moieties, has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to modulate receptor activity. It has been studied for its interactions with melanocortin receptors, particularly the melanocortin receptor 4 (MCR4), which is implicated in various physiological processes including appetite regulation and energy homeostasis. Activation of MCR4 has potential therapeutic implications for conditions such as obesity and sexual dysfunctions .

Analgesic and Anticancer Properties

Research indicates that compounds similar to this compound exhibit analgesic and anticancer properties. For instance, studies have shown that derivatives of piperidinoyl-pyrrolidine compounds can reduce pain perception and inhibit tumor growth through various pathways, including the modulation of apoptotic signals in cancer cells .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Compounds containing pyrrolidine and piperidine rings have been reported to display significant antibacterial effects against various pathogens. For example, derivatives with similar structures have shown effectiveness against Staphylococcus aureus and Escherichia coli, indicating that this compound may also possess such properties .

Study on MCR4 Agonism

A notable study investigated the agonistic effects of piperidinoyl-pyrrolidine derivatives on MCR4 receptors. The findings indicated that these compounds could effectively enhance metabolic rates and reduce appetite in animal models, showcasing their potential in treating obesity-related disorders .

Antiviral Activity Assessment

Another study explored the antiviral properties of related compounds against viruses such as HSV-1. The results demonstrated that specific structural modifications could enhance antiviral efficacy, suggesting that further research on this compound could yield promising antiviral agents .

Research Findings Summary Table

Q & A

Q. What are the standard synthetic routes for 2-Methyl-1-(pyrrolidine-3-carbonyl)piperidine, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves coupling pyrrolidine-3-carbonyl derivatives with substituted piperidines. For example, a two-step synthesis could include:

Amide bond formation : React pyrrolidine-3-carboxylic acid with 2-methylpiperidine using a coupling agent (e.g., EDC/HOBt) in dichloromethane under inert conditions .

Purification : Column chromatography with gradients of ethyl acetate/hexane (monitored by TLC) yields the pure product.

Optimization Tips :

- Adjust stoichiometry to minimize side products (e.g., over-acylation).

- Use computational tools (e.g., quantum chemical calculations) to predict optimal reaction pathways and reduce trial-and-error .

Q. What spectroscopic and chromatographic techniques are recommended for structural characterization?

Methodological Answer :

- NMR : H and C NMR to confirm substituent positions and stereochemistry (e.g., coupling constants for piperidine/pyrrolidine ring conformers) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular formula (e.g., CHNO) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., dichloromethane) .

- Waste Disposal : Neutralize acidic/basic residues before disposal and adhere to institutional hazardous waste guidelines .

Advanced Research Questions

Q. How can computational chemistry improve the design of novel derivatives or reaction pathways?

Methodological Answer :

- Reaction Path Search : Use quantum chemical software (e.g., Gaussian, ORCA) to model transition states and identify low-energy pathways for acyl transfer or ring functionalization .

- Machine Learning : Train models on existing reaction datasets to predict regioselectivity in piperidine/pyrrolidine coupling reactions .

- Example : ICReDD’s approach combines computational predictions with experimental validation, reducing development time by 40–60% .

Q. How to resolve contradictions between experimental yields and computational predictions?

Methodological Answer :

- Root-Cause Analysis :

- Step 1 : Verify computational parameters (e.g., solvent effects, temperature corrections in DFT calculations) .

- Step 2 : Re-examine experimental conditions (e.g., moisture sensitivity of reagents, inert atmosphere integrity) .

- Step 3 : Use sensitivity analysis to identify variables (e.g., catalyst loading) that disproportionately affect yield .

- Case Study : Discrepancies in amidation yields were resolved by optimizing water content in the reaction medium, aligning experimental results with simulations .

Q. What strategies enhance the scalability of synthesis while maintaining stereochemical integrity?

Methodological Answer :

- Continuous Flow Reactors : Implement flow chemistry for precise temperature control and reduced side reactions during acylation steps .

- Catalyst Screening : Test immobilized catalysts (e.g., polymer-supported HOBt) to improve recyclability and reduce costs .

- Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction progress in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.